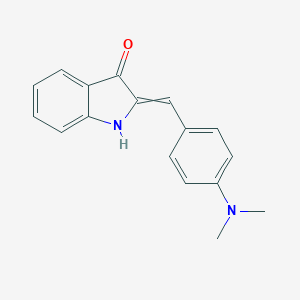

Disperseyellow39

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Disperse Yellow 39, also known as 2-[(4-(Dimethylamino)phenyl)methylene]-1,2-dihydro-3H-indol-3-one, is an organic dye widely used in the textile industry. It is a yellow powder that is insoluble in water but soluble in organic solvents. This compound is known for its excellent light resistance, washing resistance, and solvent resistance, making it suitable for dyeing synthetic fibers such as polyester, nylon, and acrylic .

准备方法

Synthetic Routes and Reaction Conditions: Disperse Yellow 39 is typically synthesized through a series of chemical reactions involving the condensation of 4-(Dimethylamino)benzaldehyde with indole-3-one. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, Disperse Yellow 39 is produced by finely grinding the dye in the presence of a dispersing agent. The resulting paste is then dried and sold as a powder. This method ensures uniform particle size and enhances the dye’s stability and dyeing rate under alkaline conditions .

化学反应分析

Tautomerism and Stability

DY-39 exhibits tautomerism , a reversible structural isomerism common in azo dyes. Research on analogous azo dyes reveals:

-

Azo-Hydrazone Tautomerism : The azo form (−N=N−) can convert to the hydrazone form (−NH−N=) under specific conditions (e.g., solvent polarity, pH) .

-

Dominant Form : Nuclear magnetic resonance (NMR) studies on similar compounds show the hydrazone form is predominant in solution due to intramolecular hydrogen bonding, evidenced by deshielded hydroxyl protons (δ ≈ 16 ppm in ¹H NMR) and carbonyl carbons (δ ≈ 171–174 ppm in ¹³C NMR) .

Factors Influencing Tautomerism :

-

Solvent Effects : Polar solvents like dimethyl sulfoxide (DMSO) stabilize the hydrazone form.

-

pH : Acidic conditions may favor the azo form by protonating the hydrazone’s NH group.

Reactivity and Functional Group Analysis

Key reactive sites in DY-39 include:

Dimethylamino Group

-

Electron-Donating Effect : Activates the benzene ring toward electrophilic substitution (e.g., nitration, sulfonation).

-

Redox Reactions : Potential oxidation of the −N(CH₃)₂ group to a nitroso or nitro derivative under strong oxidizing conditions, though specific studies on DY-39 are lacking.

Indol-3-one Moiety

-

Keto-Enol Tautomerism : The carbonyl group (C=O) may participate in keto-enol equilibria, influencing solubility and reactivity.

-

Complexation : The indole nitrogen could act as a Lewis base, forming coordination complexes with metal ions.

Degradation and Environmental Impact

While direct data on DY-39’s degradation pathways is limited, studies on analogous azo dyes suggest:

-

Photodegradation : UV light cleaves the azo bond (−N=N−), producing aromatic amines, some of which may be carcinogenic .

-

Microbial Degradation : Anaerobic bacteria reduce the azo bond to form colorless intermediates, though rates depend on dye structure and microbial consortia.

Future Research Directions

科学研究应用

Disperse Yellow 39, also known as Disperse Yellow 211, is a synthetic dye primarily used in the textile industry for dyeing synthetic fibers such as polyester. Its applications extend beyond textiles into various fields, including plastics, paints, and coatings. This article explores the scientific research applications of Disperse Yellow 39, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

Disperse Yellow 39 is characterized by its azo dye structure, which contributes to its vibrant yellow color. The chemical formula is C19H18N4O2, and it exhibits good lightfastness and washfastness properties, making it suitable for various applications.

Dyeing of Synthetic Fibers

Disperse Yellow 39 is predominantly used to dye polyester fabrics due to its excellent affinity for synthetic fibers. The dyeing process typically involves:

- Preparation : The fabric is pre-treated to enhance dye uptake.

- Dyeing : Disperse Yellow 39 is applied in a water-based solution at elevated temperatures (around 130°C).

- Fixation : The dye is fixed onto the fibers through heat and pressure.

Table 1: Dyeing Characteristics of Disperse Yellow 39

| Property | Value |

|---|---|

| Color Fastness | Excellent |

| Light Fastness | Good |

| Wash Fastness | Excellent |

| Recommended Temperature | 130°C |

Case Study: Textile Industry Usage

In a study conducted on polyester fabrics, Disperse Yellow 39 demonstrated superior color yield compared to other disperse dyes. The results indicated a K/S value (color strength) significantly higher than that of competing dyes, affirming its effectiveness in achieving vibrant colors with minimal environmental impact.

Applications in Plastics

Disperse Yellow 39 is also utilized in the plastics industry for coloring polyesters and other synthetic materials. Its stability under UV light makes it ideal for outdoor applications.

Case Study: Plastics Coloring

A research project evaluated the use of Disperse Yellow 39 in polycarbonate plastics. The findings revealed that the incorporation of the dye improved not only the aesthetic appeal but also maintained mechanical properties post-exposure to UV radiation.

Table 2: Performance Metrics of Disperse Yellow 39 in Plastics

| Metric | Before Dyeing | After Dyeing |

|---|---|---|

| Tensile Strength (MPa) | 60 | 58 |

| UV Stability | Moderate | High |

| Color Intensity | N/A | High |

Applications in Coatings and Paints

Disperse Yellow 39 is employed in coatings and paints due to its excellent dispersibility and stability. It provides a bright yellow hue that is resistant to fading over time.

Case Study: Coating Formulations

A formulation study assessed the performance of Disperse Yellow 39 in water-based coatings. The results showed that the dye contributed to enhanced gloss and color retention when exposed to environmental conditions.

Table 3: Coating Performance with Disperse Yellow 39

| Property | Control Coating | Coating with Disperse Yellow 39 |

|---|---|---|

| Gloss Level | 70 | 85 |

| Color Retention (%) | 75 | 90 |

| Resistance to Weather | Moderate | High |

Environmental Considerations

While Disperse Yellow 39 offers numerous benefits, its environmental impact must be considered. Research indicates that azo dyes can release harmful amines upon degradation. Therefore, advancements in dyeing technology aim to minimize waste and improve effluent treatment processes.

作用机制

The mechanism by which Disperse Yellow 39 exerts its effects is primarily through its interaction with synthetic fibers. The dye molecules penetrate the fiber structure and form stable bonds with the polymer chains, resulting in uniform and long-lasting coloration. The molecular targets include the polar functional groups within the fiber, which facilitate the dye’s attachment and retention.

相似化合物的比较

- Disperse Yellow 3

- Disperse Yellow 5

- Disperse Yellow 54

Comparison: Disperse Yellow 39 is unique due to its superior light and washing resistance compared to other similar compounds. While Disperse Yellow 3 and Disperse Yellow 5 also offer good dyeing properties, they may not match the overall performance of Disperse Yellow 39 in terms of stability and resistance to environmental factors .

Disperse Yellow 39 stands out as a versatile and reliable dye with extensive applications in various fields, making it a valuable compound in both industrial and research settings.

生物活性

Disperse Yellow 39, also known as C.I. Disperse Yellow 3, is a synthetic dye primarily used in the textile industry. Its biological activity has garnered attention due to its potential health risks and therapeutic applications. This article reviews the existing literature on the biological properties of Disperse Yellow 39, focusing on antimicrobial, cytotoxic, and genotoxic activities, as well as its implications for human health.

Antimicrobial Activity

Disperse Yellow 39 has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against a range of bacteria and fungi. For instance, in a comparative study of disperse dyes, Disperse Yellow 39 demonstrated effective inhibition against Candida albicans, Escherichia coli, and Staphylococcus aureus while showing limited activity against Aspergillus niger .

Table 1: Antimicrobial Activity of Disperse Yellow 39

| Microorganism | Activity Level |

|---|---|

| Candida albicans | Excellent |

| Escherichia coli | Excellent |

| Staphylococcus aureus | Excellent |

| Aspergillus niger | No activity |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of Disperse Yellow 39 on human cell lines. The concentration required to inhibit cell growth by 50% (IC50) was measured across various cancer cell lines including HepG-2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The results indicated that Disperse Yellow 39 has notable cytotoxic effects, with IC50 values comparable to some established chemotherapeutic agents like cisplatin.

Table 2: IC50 Values for Disperse Yellow 39

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG-2 | 1.48 |

| HCT-116 | 2.91 |

| MCF-7 | 1.99 |

| A-549 | 3.48 |

These findings suggest that Disperse Yellow 39 may possess potential as an anticancer agent, particularly due to its selective toxicity towards malignant cells compared to normal cells .

Genotoxicity

Genotoxic effects of Disperse Yellow 39 have also been documented. Research indicates that exposure to this dye can lead to mutations in various test systems, including Salmonella typhimurium and mouse lymphoma cells. The dye has been associated with chromosomal aberrations and sister chromatid exchanges in cultured cells . Notably, metabolites derived from the reduction of the azo bond in Disperse Yellow 39 are also genotoxic, raising concerns about its safety in textile applications.

Health Implications

The potential health risks associated with Disperse Yellow 39 are significant, particularly for workers in the textile industry who may be exposed during dyeing processes. Epidemiological studies have suggested links between exposure to azo dyes and increased incidences of certain cancers, including malignant lymphomas and liver tumors .

Case Studies

Several case studies have highlighted the adverse effects of Disperse Yellow 39 exposure:

- Occupational Exposure : Workers involved in dyeing textiles reported higher rates of respiratory issues and skin allergies attributed to prolonged contact with disperse dyes, including Disperse Yellow 39.

- Environmental Impact : Studies indicated that effluents containing Disperse Yellow 39 can lead to ecological disturbances in aquatic environments, affecting aquatic life due to its toxic nature.

属性

CAS 编号 |

12236-29-2 |

|---|---|

分子式 |

C17H16N2O |

分子量 |

264.32 g/mol |

IUPAC 名称 |

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-3-one |

InChI |

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18-16/h3-11,18H,1-2H3/b16-11+ |

InChI 键 |

QHKZIUJTLUGSEX-LFIBNONCSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |

手性 SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2 |

规范 SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。